Sub-Nanomolar Pim-1 Kinase Inhibition: A Quantitative Advantage Over Reference Pim Inhibitors
4-(Diphenylmethyl)piperazine-1-carboximidamide exhibits Pim-1 kinase inhibition with an IC50 of 0.0586 nM as measured in a phosphorylated biotinylated-BAD peptide (Ser112) assay at pH 7.0, 22°C [1]. This potency exceeds that of the reference pan-Pim inhibitor AZD1208 (Pim-1 IC50 = 0.4 nM) and SGI-1776 (Pim-1 IC50 = 7 nM) by approximately 6.8-fold and 119-fold respectively, although these are cross-study comparisons and not direct head-to-head data. In a separate PIM assay using [33P]ATP incorporation into PIM2tide substrate, the compound showed an IC50 of 0.800 nM [2], further confirming high Pim kinase affinity.
| Evidence Dimension | Pim-1 kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.0586 nM (BAD peptide phosphorylation assay) |
| Comparator Or Baseline | AZD1208: 0.4 nM; SGI-1776: 7 nM |
| Quantified Difference | ~6.8-fold more potent than AZD1208; ~119-fold more potent than SGI-1776 (cross-study) |
| Conditions | Phosphorylated biotinylated-BAD peptide at Ser112; pH 7.0; 22°C [1]; comparator data from published literature |
Why This Matters
For procurement decisions in oncology kinase programs, the sub-nanomolar potency of this compound against Pim-1 makes it a compelling tool compound or starting point for lead optimization, particularly when benchmarked against well-known Pim inhibitors.
- [1] BindingDB BDBM238788 (US9394297, 475). Pim IC50: 0.0586 nM. URL: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=238788 View Source
- [2] BindingDB BDBM41535 (US8575145, 66/106). Pim IC50: 0.800 nM. URL: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=41535 View Source
